
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- is a chemical compound known for its unique properties and applications in various fields. It is also referred to as N-Phenyl-bis(trifluoromethanesulfonimide) and is characterized by its strong electron-withdrawing capabilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- typically involves the reaction of methylamine with chlorotrifluoromethane, followed by hydrolysis of the resulting N-MethyltrifluoroMethanesulfonaMide chloride . Another method involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of dichloromethane as a solvent and the addition of catalysts like 4-dimethylaminopyridine can enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: It is commonly used in substitution reactions to introduce trifluoromethylsulfonyl groups into other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, triethylamine, and various catalysts. Reaction conditions often involve low temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include enol triflates, sulfonyl derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- exerts its effects involves its strong electron-withdrawing properties. This makes it an effective dopant and reactant in various chemical processes. It interacts with molecular targets by stabilizing negative charges and facilitating electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(trifluoromethylsulfonyl)aniline
- N-Phenyl-trifluoromethanesulfonimide
- Phenyl triflimide
Uniqueness
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- stands out due to its stability, ease of handling, and high reactivity in triflation reactions. Its ability to act as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes further highlights its unique properties .
Eigenschaften
CAS-Nummer |
233593-25-4 |
|---|---|
Molekularformel |
C8H8F3NOS |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-methyl-N-phenylmethanesulfinamide |
InChI |
InChI=1S/C8H8F3NOS/c1-12(14(13)8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
BLRTYLGGTMBGQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


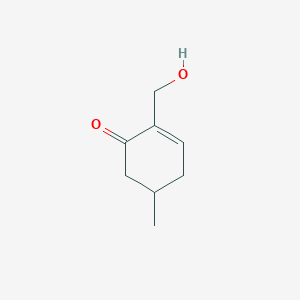
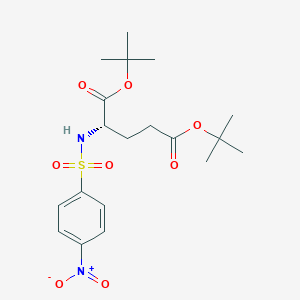
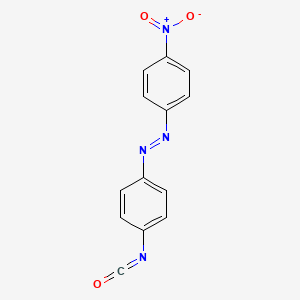
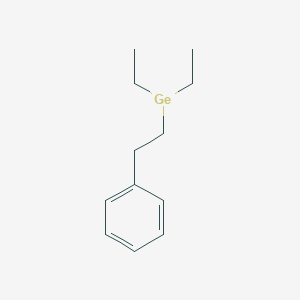
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
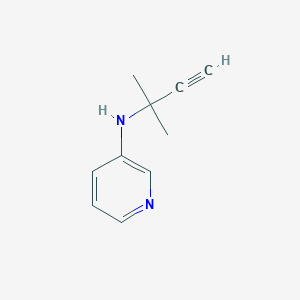
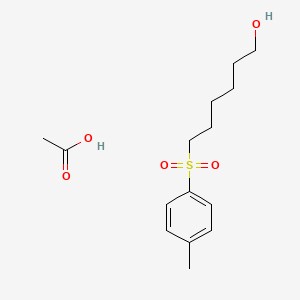
![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)

